molecular formula C12H16BrN B1453791 N-(3-(4-bromophenyl)propyl)cyclopropanamine CAS No. 1226247-25-1

N-(3-(4-bromophenyl)propyl)cyclopropanamine

Cat. No. B1453791
M. Wt: 254.17 g/mol
InChI Key: DXLIPRPVKDZRFU-UHFFFAOYSA-N
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Description

“N-(3-(4-bromophenyl)propyl)cyclopropanamine”, also known as BPPC, is a cyclic amine compound. It has a molecular formula of C12H16BrN and a molecular weight of 254.17 g/mol .


Molecular Structure Analysis

The InChI code for “N-(3-(4-bromophenyl)propyl)cyclopropanamine” is 1S/C12H16BrN/c1-2-12(14-11-6-7-11)9-4-3-5-10(13)8-9/h3-5,8,11-12,14H,2,6-7H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its carbon ©, hydrogen (H), bromine (Br), and nitrogen (N) atoms.


Physical And Chemical Properties Analysis

“N-(3-(4-bromophenyl)propyl)cyclopropanamine” has a molecular weight of 254.17 g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current resources.

Scientific Research Applications

Neuroprotective Potential and Therapeutic Applications

  • The exploration of compounds similar to N-(3-(4-bromophenyl)propyl)cyclopropanamine has highlighted significant neuroprotective effects. For example, 3-N-Butylphthalide (NBP) has shown promise in treating ischemic stroke and degenerative diseases through mechanisms including antioxidative stress, mitochondrial function improvement, and anti-apoptosis. These studies emphasize the therapeutic potential of NBP and its derivatives in neurological conditions beyond stroke management (Abdoulaye & Guo, 2016).

Pharmacological Mechanisms and Clinical Outcomes

  • Cyclophosphamide, an alkylating agent used in cancer treatment, serves as a pivotal example of how compounds with alkylating properties are studied for their clinical efficacy and adverse effects. Understanding the pharmacological mechanisms and clinical outcomes of such compounds is crucial for optimizing therapeutic strategies and minimizing toxicity. This is particularly relevant in treatments involving the central nervous system (CNS), where precise targeting and minimizing adverse effects are critical (Weiner & Cohen, 2002).

properties

IUPAC Name

N-[3-(4-bromophenyl)propyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-11-5-3-10(4-6-11)2-1-9-14-12-7-8-12/h3-6,12,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLIPRPVKDZRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-bromophenyl)propyl)cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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